
4-Chloro-3-(octadecylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(octadecylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the 4-position and an octadecylamino group at the 3-position on the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(octadecylamino)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chlorophenol with octadecylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(octadecylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3-(octadecylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(octadecylamino)phenol involves its interaction with cellular components. The phenol group can disrupt cell membranes by interacting with lipid bilayers, leading to increased membrane permeability and leakage of cellular contents. This disruption can result in the inhibition of microbial growth and other biological effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Widely used as an antimicrobial agent in various products.
Uniqueness
4-Chloro-3-(octadecylamino)phenol is unique due to the presence of the long octadecylamino chain, which imparts distinct physicochemical properties compared to other chlorophenols. This long alkyl chain can enhance the compound’s lipophilicity, making it more effective in interacting with lipid membranes and potentially increasing its biological activity.
Propriétés
Numéro CAS |
63966-18-7 |
|---|---|
Formule moléculaire |
C24H42ClNO |
Poids moléculaire |
396.0 g/mol |
Nom IUPAC |
4-chloro-3-(octadecylamino)phenol |
InChI |
InChI=1S/C24H42ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-24-21-22(27)18-19-23(24)25/h18-19,21,26-27H,2-17,20H2,1H3 |
Clé InChI |
QQHNGDHJXWDDFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC1=C(C=CC(=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)

![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)
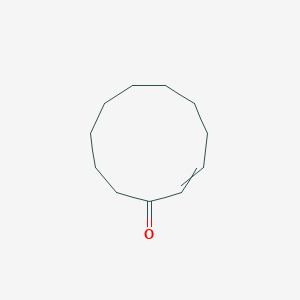


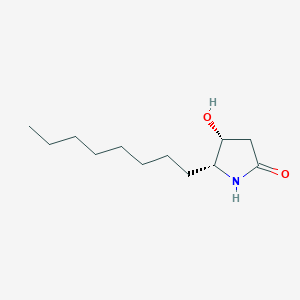
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)
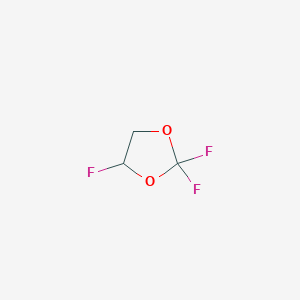
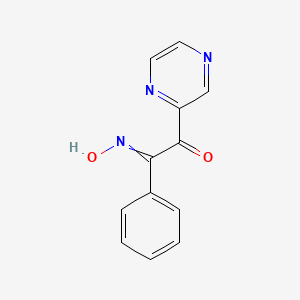
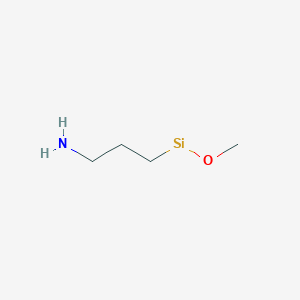

![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
